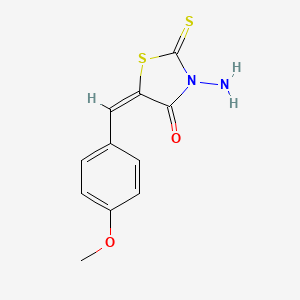![molecular formula C21H21ClN2O3 B3612883 5-[(4-tert-butylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide](/img/structure/B3612883.png)
5-[(4-tert-butylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide
Descripción general
Descripción
5-[(4-tert-butylphenoxy)methyl]-N-(5-chloro-2-pyridinyl)-2-furamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' and is known for its unique properties that make it suitable for use in several scientific studies.
Mecanismo De Acción
The mechanism of action of Compound X is based on its ability to interact with specific enzymes and receptors in the body. Studies have shown that Compound X inhibits the activity of certain enzymes such as tyrosine kinases, which are involved in the regulation of cell growth and proliferation. Additionally, Compound X has been shown to interact with specific receptors such as G protein-coupled receptors, which play a crucial role in several physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X are complex and depend on the specific enzymes and receptors that it interacts with. Studies have shown that Compound X can inhibit cell growth and induce apoptosis in certain cancer cell lines. Additionally, Compound X has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Compound X is its potent inhibitory activity against specific enzymes and receptors, making it a valuable tool in various scientific studies. However, one of the limitations of Compound X is its low solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on Compound X. One potential area of study is the development of new drug candidates based on the structure of Compound X. Additionally, further studies are needed to understand the specific enzymes and receptors that Compound X interacts with, as well as its potential applications in other fields such as materials science and catalysis.
In conclusion, Compound X is a unique chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. Its potent inhibitory activity against specific enzymes and receptors makes it a valuable tool in various scientific studies, and its potential applications in drug development and other fields make it an exciting area of research for the future.
Aplicaciones Científicas De Investigación
Compound X has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Several studies have shown that Compound X exhibits potent inhibitory activity against specific enzymes and receptors, making it a potential candidate for drug development.
Propiedades
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-(5-chloropyridin-2-yl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3/c1-21(2,3)14-4-7-16(8-5-14)26-13-17-9-10-18(27-17)20(25)24-19-11-6-15(22)12-23-19/h4-12H,13H2,1-3H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUEPSEUUGKWVTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B3612803.png)

![methyl 4-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-2H-tetrazol-2-yl]benzoate](/img/structure/B3612818.png)
![2-imino-5-[(5-iodo-2-furyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B3612827.png)

![5-methyl-5-phenylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B3612843.png)
![5-[(2-bromophenoxy)methyl]-N-isobutyl-2-furamide](/img/structure/B3612850.png)
![N-(4-chloro-2-fluorophenyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B3612854.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-1,3-thiazol-2-yl-2-furamide](/img/structure/B3612866.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,3,5,6-tetrafluorophenoxy)methyl]-2-furamide](/img/structure/B3612872.png)
![5-[(2,4-dichlorophenoxy)methyl]-N-(6-methyl-2-pyridinyl)-2-furamide](/img/structure/B3612880.png)
![5-[(2-bromophenoxy)methyl]-N-(3-pyridinylmethyl)-2-furamide](/img/structure/B3612891.png)
![1-{5-[(4-iodophenoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B3612893.png)
![N-(4-chloro-2-fluorophenyl)-5-[(2-nitrophenoxy)methyl]-2-furamide](/img/structure/B3612896.png)